molecular formula C12H15BrClNO B1450659 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 1609266-05-8

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Cat. No.: B1450659
CAS No.: 1609266-05-8
M. Wt: 304.61 g/mol
InChI Key: APPHRLSEYOVFJF-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a chemical compound with the molecular formula C12H15BrClNO and a molecular weight of 304.61 g/mol It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Mode of Action

As with the target of action, ongoing research is expected to provide more information on how this compound interacts with its targets .

Biochemical Pathways

It is known that this compound is an important organic synthesis intermediate, which can be used to synthesize biologically active compounds .

Pharmacokinetics

It is soluble in ethanol, dimethyl sulfoxide, and dichloromethane, which suggests that it may have good bioavailability .

Action Environment

The action of 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride can be influenced by environmental factors. For instance, it should be stored away from fire and high temperatures, and it should be kept sealed to avoid light exposure. It is also important to avoid contact with strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride typically involves the reaction of an indole derivative with a brominating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the spiro compound. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride
  • 5-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride
  • 5-Iodo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride

Uniqueness

5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its halogenated analogs. The bromine atom can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO.ClH/c13-9-1-2-11-10(7-9)12(8-14-11)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPHRLSEYOVFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
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5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
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5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
Reactant of Route 4
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
Reactant of Route 5
Reactant of Route 5
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
Reactant of Route 6
5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

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